Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate
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Overview
Description
Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate is a complex organic compound that features a pyrazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with furan-2-carboxylic acid under esterification conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid and carried out in an organic solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale production, focusing on reaction efficiency, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the furan ring.
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Contains a hydroxyl group instead of the furan ring.
Uniqueness
Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate is unique due to the presence of both the pyrazole and furan rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 5-(1-ethyl-5-methylpyrazole-3-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-4-15-8(2)7-9(14-15)12(16)10-5-6-11(19-10)13(17)18-3/h5-7H,4H2,1-3H3 |
InChI Key |
UDPNHJPKOPVSAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)C2=CC=C(O2)C(=O)OC)C |
Origin of Product |
United States |
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